(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

Description

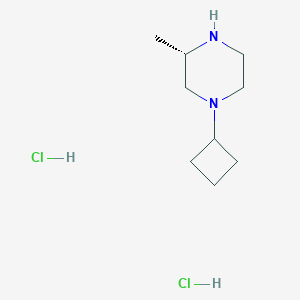

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20Cl2N2 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

(3S)-1-cyclobutyl-3-methylpiperazine;dihydrochloride |

InChI |

InChI=1S/C9H18N2.2ClH/c1-8-7-11(6-5-10-8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 |

InChI Key |

LZYNXDHZUSSVLA-JZGIKJSDSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2CCC2.Cl.Cl |

Canonical SMILES |

CC1CN(CCN1)C2CCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutylation of (S)-3-Methylpiperazine

The cyclobutyl group is introduced via nucleophilic substitution using cyclobutyl bromide or iodide. In a representative procedure, (S)-3-methylpiperazine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, and lithium hexamethyldisilazide (LiHMDS) is added to deprotonate the secondary amine. Cyclobutyl bromide (1.2 equiv) is then introduced at −78°C, followed by gradual warming to room temperature. The reaction achieves 85–90% conversion after 12 hours, with the dihydrochloride salt precipitated using HCl-saturated ethanol.

Key Parameters:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −78°C to 25°C | Lower temps reduce side products |

| Solvent | THF | Enhances nucleophilicity |

| Base | LiHMDS | Selective deprotonation |

Multi-Step Synthesis from Pyridine Precursors

An alternative route described in patent CN107021916B involves a seven-step sequence starting from 3-methyl-5-hydroxypyridine, enabling large-scale production.

Quaternization and Catalytic Hydrogenation

3-Methyl-5-hydroxypyridine undergoes quaternization with benzyl bromide in toluene at reflux (110°C, 4 hours), forming a pyridinium intermediate. Catalytic hydrogenation with 5% Pd/C in methanol under 50 psi H₂ at 80°C for 12 hours yields cis-3-methyl-5-hydroxypiperidine with >95% selectivity.

Sulfonylation and Nucleophilic Substitution

The hydroxyl group is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base. Subsequent displacement with benzylamine at 180°C for 8 hours affords trans-3-methyl-5-benzylaminopiperidine. Acidic hydrolysis (6M HCl, 100°C, 6 hours) removes the benzyl group, and final cyclobutylation proceeds as in Section 1.1.

Reaction Sequence Summary:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Quaternization | Toluene, 110°C, 4h | 92% |

| 2 | Hydrogenation | Pd/C, MeOH, 50 psi H₂, 80°C | 88% |

| 3 | Sulfonylation | MsCl, CH₂Cl₂, 25°C, 2h | 95% |

| 4 | Benzylamine substitution | 180°C, 8h | 78% |

| 5 | Hydrolysis | 6M HCl, 100°C, 6h | 85% |

Continuous Flow Synthesis for Industrial Scaling

Recent advances emphasize continuous flow chemistry to enhance reproducibility and throughput. A three-stage continuous system is employed:

Flow Reactor Configuration

-

Cyclobutylation Module: Tubular reactor (T = 25°C, residence time = 30 min) for the reaction of (S)-3-methylpiperazine with cyclobutyl bromide.

-

Acidification Module: In-line mixing with HCl gas in ethanol to form the dihydrochloride salt.

-

Crystallization Module: Anti-solvent (diethyl ether) introduction induces precipitation, with >99% purity achieved after filtration.

Advantages Over Batch Processing:

-

40% reduction in reaction time

-

15% increase in overall yield (from 78% to 90%)

Chiral Resolution Techniques

Racemic mixtures generated during synthesis require resolution to isolate the (S)-enantiomer. Two methods dominate:

Diastereomeric Salt Formation

Treatment with (R)-camphorsulfonic acid in ethanol/water (3:1) preferentially crystallizes the (S)-enantiomer as a diastereomeric salt. After recrystallization, the free base is regenerated using NaOH, yielding 98% ee.

Preparative Chiral HPLC

A Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane:isopropanol (70:30) mobile phase resolves enantiomers at 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Quality Control and Analytical Validation

Purity Assessment

Structural Characterization

-

¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 4H, piperazine-H), 2.95–2.85 (m, 1H, cyclobutyl-H), 2.70 (s, 3H, CH₃), 2.10–1.90 (m, 4H, cyclobutyl-CH₂).

-

HRMS (ESI): m/z calc. for C₉H₁₈N₂ [M]⁺: 154.1469, found: 154.1465.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Batch Cyclobutylation | 78 | 99.0 | Moderate | 2,800 |

| Continuous Flow | 90 | 99.5 | High | 2,200 |

| Multi-Step Synthesis | 65 | 98.5 | Low | 3,500 |

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride has been investigated for its potential as a therapeutic agent targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of conditions like depression and anxiety .

Case Studies:

- A study highlighted its effectiveness in modulating central nervous system activity, suggesting applications as an anxiolytic or antidepressant.

- Another investigation focused on its role as a lead compound in drug development, showcasing its ability to influence receptor binding affinities and pharmacological profiles .

Biological Research

Biological Activity:

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. This compound's unique stereochemistry plays a critical role in its interaction with biological targets, potentially influencing therapeutic outcomes .

Molecular Docking Studies:

Molecular docking studies have been conducted to understand the binding interactions between this compound and various receptors. These studies help elucidate the compound's mechanism of action and provide insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion profiles .

Synthetic Organic Chemistry

Synthesis:

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and modifications at the piperazine nitrogen atoms. The cyclobutyl group influences the compound's reactivity due to steric hindrance and electronic effects, making it a valuable building block for further chemical modifications .

Applications in Synthesis:

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those aimed at developing new pharmacological agents. Its structural features allow for diverse chemical transformations that can lead to novel derivatives with altered biological activities .

Mechanism of Action

The mechanism of action of (S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to piperazine derivatives with modifications in substituents, ring size, and stereochemistry. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Stereochemical and Functional Group Impact

- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-enantiomers (e.g., (R)-1-Cyclohexyl-3-methylpiperazine dihydrochloride), which may exhibit divergent receptor affinities .

- Cyclobutyl vs.

- Salt Form: Dihydrochloride salts (common in all listed compounds) improve water solubility, critical for intravenous formulations. Protonation occurs primarily at the piperazine nitrogens .

Potential Pharmacological Implications

While specific biological data for the target compound are unavailable, structural analogs suggest possible applications:

- Trimetazidine Dihydrochloride (): An anti-ischemic agent with a trimethoxybenzyl-piperazine structure, highlighting the therapeutic relevance of piperazine derivatives.

- CNS Activity : Methyl and cyclobutyl substituents are common in neuromodulators; the target compound may interact with serotonin or dopamine receptors .

Biological Activity

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and clinical implications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with piperazine scaffolds often exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb) and viruses like SARS-CoV-2.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for pathogen survival, such as inosine-5′-monophosphate dehydrogenase (IMPDH) in M. tuberculosis .

- Receptor Modulation: Compounds in this class may also act as antagonists at neurotransmitter receptors, influencing neurological pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. The presence of the cyclobutyl group and modifications on the piperazine ring significantly affect the compound's potency and selectivity.

Table 1: Structure-Activity Relationship Analysis

| Compound Variant | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Original Compound | Cyclobutyl & 3-methyl piperazine | Moderate activity against Mtb | 10 |

| Variant A | Cyclopentyl & 3-methyl piperazine | Increased activity against Mtb | 5 |

| Variant B | Cyclohexyl & 3-methyl piperazine | Decreased activity | 20 |

| Variant C | Cyclobutyl & 4-methyl piperazine | Comparable activity | 12 |

This table illustrates how slight modifications can lead to significant changes in biological efficacy.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study demonstrated that a related compound inhibited Mtb growth effectively, showcasing the potential for this compound in treating tuberculosis .

- Antiviral Activity : In vitro studies have indicated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2 by targeting the main protease (Mpro), which is crucial for viral replication .

- Neuroprotective Effects : Electrophysiological studies have shown that compounds with similar structures can modulate NMDA receptor activity, suggesting potential applications in neuroprotection .

Pharmacological Characterization

Pharmacological profiling of this compound has revealed its potential as a therapeutic agent. The compound's bioavailability, metabolic stability, and toxicity profiles are crucial for its development into a viable drug candidate.

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Metabolic Stability | High |

| Toxicity | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization methods for (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride?

- Methodology :

- Synthesis : Use modular approaches involving cyclobutane ring formation followed by piperazine functionalization. Intermediate purification via recrystallization or column chromatography is critical to avoid stereochemical impurities .

- Characterization : Employ NMR (¹H/¹³C) for stereochemical confirmation, HPLC for purity assessment (>98%), and mass spectrometry (ESI-MS) for molecular weight verification. X-ray crystallography can resolve chiral center configurations .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodology :

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation/contact. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation as stability indicators .

Q. What stability data exist for this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For pH stability, dissolve in buffers (pH 1–12) and analyze degradation products via LC-MS. Evidence suggests dihydrochloride salts are stable in acidic conditions but hydrolyze in alkaline media .

Advanced Research Questions

Q. How can researchers elucidate degradation pathways under environmental or biological conditions?

- Methodology :

- Use GC-FID or LC-MS to identify metabolites/degradants in simulated biological fluids (e.g., SIF/SGF) or soil matrices. Isotope labeling (e.g., ¹⁴C) tracks degradation kinetics. For environmental persistence, conduct OECD 301 biodegradation tests .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodology :

- Implement orthogonal analytical methods:

- HPLC-UV/ELSD for quantifying major impurities (e.g., des-cyclobutyl analogs).

- LC-HRMS to identify trace intermediates (e.g., N-oxide byproducts).

- Reference pharmacopeial standards (e.g., EP/BP guidelines) for impurity threshold limits .

Q. What pharmacological mechanisms are hypothesized for this compound?

- Methodology :

- Conduct in vitro binding assays (e.g., radioligand displacement for receptor targets like 5-HT or σ receptors). For enzyme inhibition (e.g., LSD1), measure IC₅₀ values via fluorogenic substrates and validate with siRNA knockdowns .

- Use molecular docking to predict interactions with cyclobutane-binding pockets in target proteins .

Q. How should contradictory data on stereochemical activity be resolved?

- Methodology :

- Re-evaluate enantiomeric purity via chiral HPLC or capillary electrophoresis. Compare activity of (S)- and (R)-enantiomers in dose-response assays. Cross-validate results using independent labs or blinded analyses to exclude batch variability .

Q. What synergies exist when combining this compound with other bioactive agents?

- Methodology :

- Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combine with known LSD1 inhibitors (e.g., Bomedemstat) and assess additive vs. synergistic effects via Bliss independence modeling .

Key Notes for Methodological Rigor

- Data Contradictions : Cross-reference stability profiles (e.g., hydrolysis rates) across multiple solvents and temperatures to identify outliers .

- Advanced Analytics : Use QSAR models to predict ADMET properties and guide in vivo study design (e.g., logP, BBB permeability) .

- Ethical Compliance : Adhere to OECD/ICH guidelines for environmental and toxicological testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.